
(R)-2-(Piperidin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Piperidin-2-yl)ethanamine is a chiral amine compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound’s chirality and functional groups make it a valuable building block in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Piperidin-2-yl)ethanamine typically involves the reduction of a corresponding ketone or the reductive amination of a suitable precursor. One common method is the reduction of 2-(Piperidin-2-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. Another approach involves the reductive amination of 2-piperidone with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-2-(Piperidin-2-yl)ethanamine often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or Raney nickel to achieve high yields and enantioselectivity. The reaction conditions are optimized to ensure the desired stereochemistry and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Piperidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the ethanamine chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, aldehydes, and secondary or tertiary amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-2-(Piperidin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(Piperidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. These interactions can modulate biochemical pathways and physiological processes, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Piperidin-2-yl)ethanamine: The enantiomer of ®-2-(Piperidin-2-yl)ethanamine with similar chemical properties but different biological activities.
2-(Piperidin-2-yl)ethanol: A related compound with an alcohol group instead of an amine, used in different synthetic applications.
2-(Piperidin-2-yl)acetic acid: Another related compound with a carboxylic acid group, used in the synthesis of various derivatives.
Uniqueness
®-2-(Piperidin-2-yl)ethanamine is unique due to its specific chirality and functional groups, which confer distinct reactivity and biological activity. Its enantiomeric purity and ability to participate in diverse chemical reactions make it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
2-[(2R)-piperidin-2-yl]ethanamine |
InChI |
InChI=1S/C7H16N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6,8H2/t7-/m1/s1 |
Clave InChI |
IEVJVQXLBZUEMH-SSDOTTSWSA-N |
SMILES isomérico |
C1CCN[C@H](C1)CCN |
SMILES canónico |
C1CCNC(C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


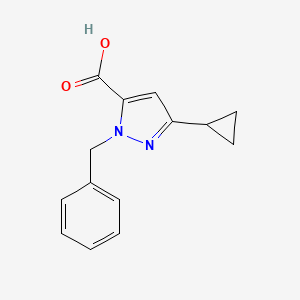


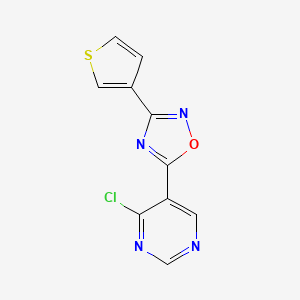
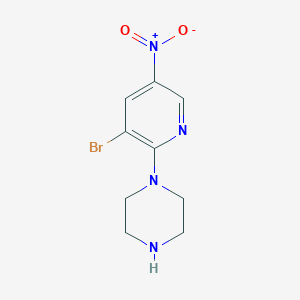
![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11806837.png)
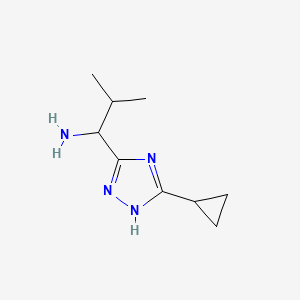
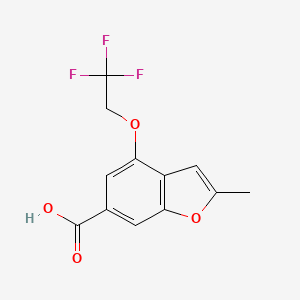
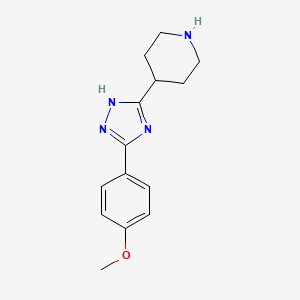



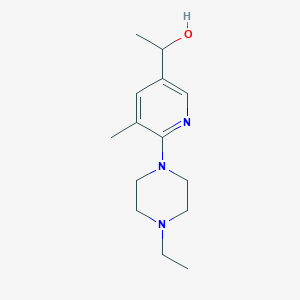
![6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
